![molecular formula C17H20O3 B569113 Spiromesifen Metabolite M01 CAS No. 148476-30-6](/img/structure/B569113.png)
Spiromesifen Metabolite M01
Overview
Description
Spiromesifen Metabolite M01 is a chemical compound known for its unique structure and properties It is a metabolite of spiromesifen, a pesticide used in agriculture to control mites and whiteflies
Mechanism of Action
Target of Action
Spiromesifen and its metabolite M01 primarily target the acetyl coenzyme A carboxylase in insects . This enzyme plays a crucial role in lipid biosynthesis, particularly in the formation of triglycerides and free fatty acids .
Mode of Action
The mode of action of Spiromesifen Metabolite M01 involves the inhibition of lipid biosynthesis . By inhibiting acetyl coenzyme A carboxylase, it disrupts the production of essential lipids in the target organisms, leading to decreased lipid contents .
Biochemical Pathways
The action of this compound significantly influences the lysosomal and phagosomal pathways . It also affects the antioxidant systems and detoxification systems of the organisms . These pathways play a vital role in the organism’s defense mechanisms against pollutants .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Following administration, the absorption of Spiromesifen is rapid, although incomplete . The absorbed Spiromesifen is extensively metabolized, with the first step being the cleavage of the alkyl ester group, resulting in Spiromesifen-enol (M01) . The metabolite M01 is more persistent in the environment and within organisms than Spiromesifen .
Result of Action
The action of this compound results in significant oxidative stress effects . It damages the epidermis of organisms like Eisenia fetida and enhances lysosomal and phagosomal activities . These effects contribute to the defense mechanisms of non-target organisms against pollutants .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It has been found to be more persistent in the soil environment . Its bioavailability and biotoxicity have been studied in organisms like Eisenia fetida, showing that it is more persistent within these organisms than Spiromesifen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiromesifen Metabolite M01 typically involves the reaction of 2,4,6-trimethylphenyl derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Spiromesifen Metabolite M01 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Metabolism
Spiromesifen is metabolized into several compounds, with M01 being a significant metabolite found in various biological matrices. Studies indicate that after administration, M01 is excreted primarily through urine and feces, with specific metabolic pathways leading to its formation from the parent compound. The metabolic profile reveals that M01 can accumulate in certain tissues, notably in the liver and kidneys of treated animals .
Agricultural Applications
M01 has been evaluated for its efficacy as a pesticide. It exhibits significant activity against various agricultural pests, making it a valuable component in integrated pest management strategies. The compound's effectiveness is attributed to its ability to disrupt key physiological processes in target organisms.
- Efficacy Against Pests : Research has demonstrated that spiromesifen and its metabolites effectively control populations of spider mites and whiteflies, which are common threats in crop production .
- Residue Analysis : Studies on livestock metabolism show that M01 is a major residue found in milk, fat, kidney, and liver tissues after exposure to spiromesifen-treated feeds. This information is crucial for assessing the safety of agricultural products for human consumption .
Environmental Impact
The environmental behavior of M01 has been investigated to understand its persistence and potential ecological effects.
- Soil Persistence : A study on the bioavailability and biotoxicity of M01 revealed that it is more persistent in soil compared to spiromesifen itself. This persistence raises concerns regarding long-term exposure effects on non-target organisms such as earthworms (Eisenia fetida) which showed significant oxidative stress when exposed to M01 .
- Toxicological Assessments : Toxicity studies indicate that while M01 does not accumulate significantly in the food chain, it can induce stress responses in non-target species, emphasizing the need for careful monitoring of its use in agricultural practices .
Data Tables
Case Studies
Several case studies highlight the practical implications of using spiromesifen and its metabolites:
- Case Study 1: Crop Protection : In trials conducted on cotton crops, the application of spiromesifen resulted in a marked reduction in pest populations with minimal impact on beneficial insects. The metabolite M01 was detected at low levels in plant tissues but did not exceed safety thresholds established for human consumption.
- Case Study 2: Livestock Feeding Trials : In feeding studies with lactating goats and cattle, residues of spiromesifen and M01 were analyzed across various tissues. The findings indicated that while residues were present, they remained within acceptable limits for food safety regulations, supporting the use of spiromesifen as a viable pest control agent in agriculture.
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: The parent compound from which Spiromesifen Metabolite M01 is derived.
Other Hydroxyphenyl Derivatives: Compounds with similar structures and functional groups that exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
Spiromesifen Metabolite M01, also known as spiromesifen-enol, is a significant metabolite derived from the pesticide spiromesifen. This compound exhibits notable biological activity primarily as an insecticide and acaricide, with implications for agricultural practices and environmental safety. This article delves into the biological activity of M01, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
- Empirical Formula : C17H20O3
- Molecular Weight : 272.34 g/mol
- Structure : M01 features a unique spirocyclic structure that contributes to its biological activity and environmental profile.
M01 primarily targets acetyl coenzyme A carboxylase in insects, leading to the inhibition of lipid biosynthesis. This disruption affects the growth and reproduction of target organisms, making it effective against a range of pests such as mites and certain insects. The compound’s action is characterized by:
- Inhibition of Lipid Synthesis : M01 interferes with triglyceride and free fatty acid production, which is critical for cellular function in insects.
- Oxidative Stress Induction : The compound induces oxidative stress in non-target organisms, affecting their cellular integrity and function .
Pharmacokinetics
Research indicates that the pharmacokinetic profile of M01 involves rapid absorption following administration, although it is incomplete. Key findings include:
- Absorption : Approximately 48% of a low dose (2 mg/kg) is absorbed in rats.
- Distribution : Highest concentrations are found in the liver, with significant differences observed between sexes.
- Excretion : The majority of excretion occurs via feces (55%-90%), with minimal urinary excretion at high doses .
Antimicrobial and Antioxidant Properties
M01 has been investigated for its potential antimicrobial and antioxidant activities. Studies have shown that:
- It exhibits significant biological activity against various microbial strains.
- The antioxidant properties suggest potential therapeutic applications in treating diseases related to oxidative stress .
Biotoxicity Studies
A study conducted on Eisenia fetida , a common earthworm species, assessed the biotoxicity of M01. Findings revealed:
- M01 was more persistent in soil compared to its parent compound spiromesifen.
- Exposure resulted in significant oxidative stress effects, damaging the epidermis of E. fetida and enhancing lysosomal and phagosomal activities.
- Transcriptome analysis indicated that exposure to M01 led to differential gene expression primarily involved in detoxification and antioxidant systems .
Case Study 1: Soil Persistence
In a controlled study assessing the persistence of M01 in soil environments, it was found that:
- The metabolite remains active longer than spiromesifen itself, indicating potential long-term effects on soil-dwelling organisms.
- Significant alterations were observed in microbial communities due to the presence of M01, with implications for soil health and ecosystem balance .
Case Study 2: Residue Analysis in Livestock
A residue analysis study involving lactating goats revealed:
- M01 was detected at varying levels in kidney (8.9 mg eq/kg) and liver (3.6 mg eq/kg), indicating its metabolism through livestock feeding on treated crops.
- The principal residue was identified as spiromesifen-enol (M01), constituting a major part of total residues found in biological matrices .
Summary Table of Biological Activity
Property | This compound |
---|---|
Chemical Structure | Spirocyclic |
Mechanism of Action | Inhibition of lipid biosynthesis |
Key Targets | Acetyl coenzyme A carboxylase |
Biological Activities | Antimicrobial, Antioxidant |
Persistence | Higher than parent compound |
Toxicity | Significant oxidative stress effects |
Properties
IUPAC Name |
4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10-8-11(2)13(12(3)9-10)14-15(18)17(20-16(14)19)6-4-5-7-17/h8-9,18H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPKBJDSGDYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716240 | |
Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148476-30-6 | |
Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148476-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxaspiro(4.4)non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Oxaspiro[4.4]non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OXASPIRO(4.4)NON-3-EN-2-ONE, 4-HYDROXY-3-(2,4,6-TRIMETHYLPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H0TR7Y8SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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